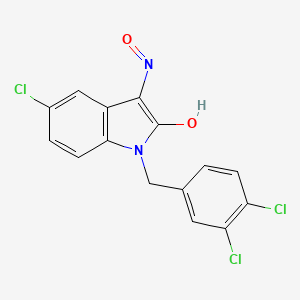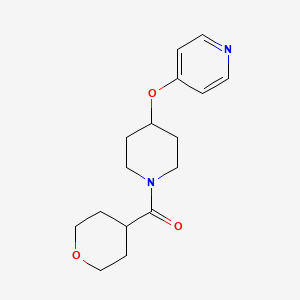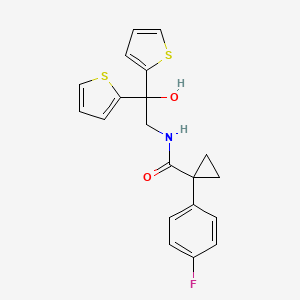
1-(4-fluorophenyl)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorophenyl)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C20H18FNO2S2 and its molecular weight is 387.49. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluorophenyl)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorophenyl)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biological Activity and Potential Uses
The compound 1-(4-fluorophenyl)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)cyclopropanecarboxamide, although not directly mentioned in the retrieved research, is structurally related to various compounds that have been studied for their biological activity and potential applications in scientific research. Given the structural similarity to these compounds, it may share some of their biological properties and applications.
Antimicrobial and Antioxidant Properties
Compounds structurally related to 1-(4-fluorophenyl)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)cyclopropanecarboxamide have been investigated for their antimicrobial and antioxidant activities. For example, ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related derivatives showed excellent antibacterial and antifungal properties, as well as significant antioxidant potential (Raghavendra et al., 2016). This suggests potential applications in developing new antimicrobial and antioxidant agents.
PET Radioligands for Neurological Research
Another area of application is in the development of PET radioligands for imaging serotonin 5-HT1A receptors in the brain, which are crucial in studying neuropsychiatric disorders. N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, structurally analogous to the compound , have shown high affinity and selectivity as 5-HT1A receptor antagonists. These compounds exhibit promising characteristics for in vivo quantification of 5-HT1A receptors, indicating their potential use in the diagnosis and research of neuropsychiatric disorders (García et al., 2014).
Synthesis and Characterization in Chemical Research
The synthesis and structural characterization of compounds containing the cyclopropane moiety and fluorophenyl groups are of significant interest in chemical research. Studies on the synthesis, reactions, and structural features of monofluorinated cyclopropanecarboxylates provide valuable insights into the properties of these compounds, including their solubility, reactivity, and potential as intermediates for further chemical transformations (Haufe et al., 2002). This underscores the importance of such compounds in synthetic organic chemistry and material science.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO2S2/c21-15-7-5-14(6-8-15)19(9-10-19)18(23)22-13-20(24,16-3-1-11-25-16)17-4-2-12-26-17/h1-8,11-12,24H,9-10,13H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDBVEQSZAQLQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC(C3=CC=CS3)(C4=CC=CS4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)cyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-furylmethyl)-5-[1-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/structure/B2404607.png)

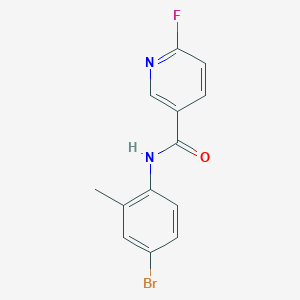
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylimidazole-4-carboxamide](/img/structure/B2404612.png)
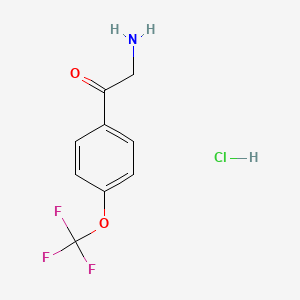
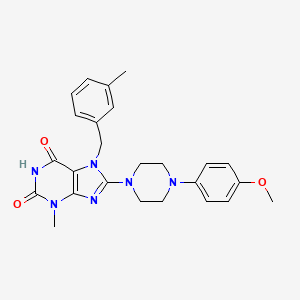
![2-[(2-ethoxybenzoyl)amino]benzoic Acid](/img/structure/B2404618.png)
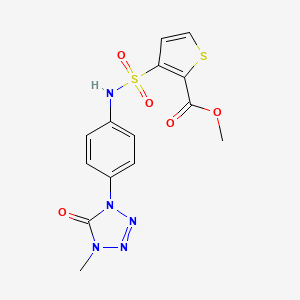
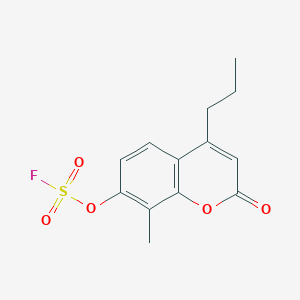
![(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)acetic acid](/img/structure/B2404623.png)
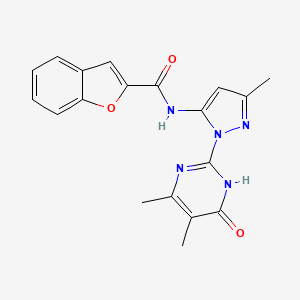
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2404626.png)
